N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and antiviral effects
Preparation Methods
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of the chloroacetamide derivative.
Intramolecular Cyclization: The chloroacetamide derivative undergoes intramolecular cyclization rearrangement when treated with ammonium, forming the intermediate compound.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For example, it selectively inhibits carbonic anhydrase IX (CA IX) by binding to its active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
N-[3-(BENZENESULFONYL)-4-HYDROXY-2,5-DIMETHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits significant enzyme inhibition and anticancer activity.
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Known for its antibacterial properties, this compound shows a broader spectrum of activity against various bacterial strains.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-14-13-19(22-30(26,27)18-11-9-16(28-3)10-12-18)15(2)21(20(14)23)29(24,25)17-7-5-4-6-8-17/h4-13,22-23H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDRNRQHSWKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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